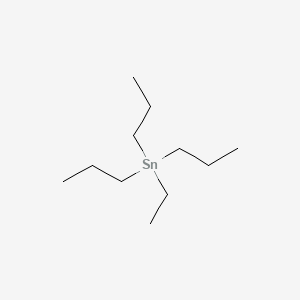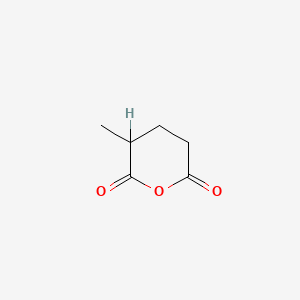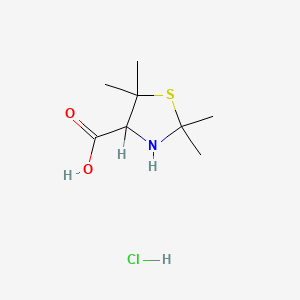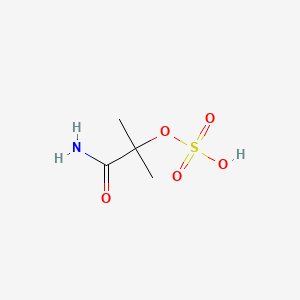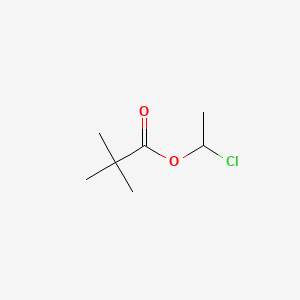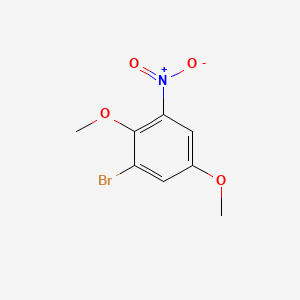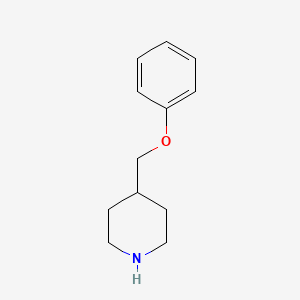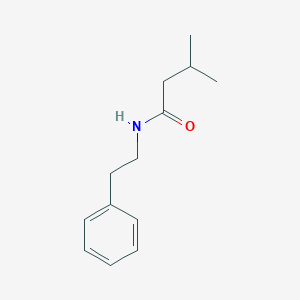
3-Methyl-n-(2-phenylethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-n-(2-phenylethyl)butanamide is a natural product found in Letendraea helminthicola and Streptomyces olivaceus with data available.
Scientific Research Applications
Herbicidal Properties
3-Methyl-n-(2-phenylethyl)butanamide has been studied for its herbicidal properties. Research by Hashimoto et al. (2010) focused on the herbicidal spectrum, effect on treatment site, and movement in soil of N-(a, a-Dimethylbenzyl)butanamides, showing broad herbicidal spectrum against purple nutsedge.
Antimicrobial Compounds
A study by Betancur et al. (2020) utilized nuclear magnetic resonance (NMR)-metabolic profiling to identify this compound in the culture of the marine strain Streptomyces sp. PNM-9. This compound was found to be effective against rice pathogenic bacteria, suggesting its potential as a control against phytopathogenic bacteria.
Synthesis and Molecular Structure
The molecular structure and synthesis of related butanamide compounds have been the subject of scientific research. For example, Noshi (2014) focused on the synthesis and characterization of chiral organocatalysts used in asymmetric reductions, contributing to the understanding of the molecular structure and applications in organic chemistry.
properties
CAS RN |
53181-99-0 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
3-methyl-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C13H19NO/c1-11(2)10-13(15)14-9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,14,15) |
InChI Key |
GIOFEZBLCNCEBN-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



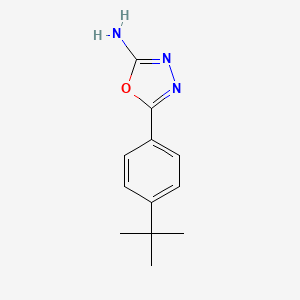
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine](/img/structure/B1622527.png)

![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1622529.png)

